alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Phenolic Resins Resol Synthesis Polymer Condensation

Select alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS 1999-85-5) for critical phenolic resol resin production requiring condensation resin OH-content of 6.2–8.5 wt%. The meta-substitution geometry is essential—the 1,4-isomer alone cannot meet this specification. Use in a 70:30 to 30:70 weight ratio with the 1,4-isomer. ≥98.0% (GC) purity ensures minimal mono-functional impurities that would otherwise terminate chain growth in step-growth polymerizations. The tertiary alcohol groups provide acid-catalyzed condensation reactivity distinct from primary/secondary diols, while the aromatic backbone imparts superior polymer rigidity. Melting point 138–142°C offers a rapid identity verification and QC acceptance criterion. Ideal for polyester synthesis, polyurethane chain extension, and diacetate derivative production.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 1999-85-5
Cat. No. B159206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha'-Dihydroxy-1,3-diisopropylbenzene
CAS1999-85-5
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)C(C)(C)O)O
InChIInChI=1S/C12H18O2/c1-11(2,13)9-6-5-7-10(8-9)12(3,4)14/h5-8,13-14H,1-4H3
InChIKeyUGPWRRVOLLMHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS 1999-85-5) Procurement Guide: Technical Specifications and Industrial Relevance


alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS 1999-85-5), also known as 1,3-bis(α-hydroxyisopropyl)benzene, is an aromatic diol with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol [1]. The compound features a 1,3-disubstituted benzene core bearing two tertiary hydroxyl groups on isopropyl side chains, appearing as a white crystalline powder with a melting point range of 138.0 to 142.0 °C . It serves as a bifunctional monomer and crosslinking intermediate in phenolic condensation resins, polyesters, and specialty polymers, where its meta-substitution geometry and tertiary alcohol functionality offer distinct reactivity profiles compared to para-substituted analogs [2].

Why 1,3-Diisopropylbenzene Diol Cannot Be Substituted with 1,4-Isomer or Other Bifunctional Alcohols in Precision Synthesis


Substituting alpha,alpha'-dihydroxy-1,3-diisopropylbenzene with its 1,4-isomer (CAS 2948-46-1) or alternative aliphatic diols without rigorous validation introduces quantifiable risks to polymer architecture, reaction kinetics, and final material performance. In phenolic resol resin production, the 1,3-isomer yields a condensation resin with a phenolic OH-group content of 6.2 to 8.5% by weight—a specification achievable only when the 1,3-isomer is used in a defined weight ratio of 70:30 to 30:70 with the 1,4-isomer [1]. Replacing the 1,3-isomer entirely with the 1,4-isomer or using non-aromatic diols alters the aromatic backbone geometry, modifies crosslink density, and shifts the resin's solubility and thermal cure profile in ways that cannot be predicted from monomer-level properties alone [1]. Furthermore, the tertiary alcohol structure of this compound confers acid-catalyzed condensation reactivity distinct from primary or secondary diols commonly employed as alternative crosslinkers [1].

Quantitative Differentiation Evidence for alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS 1999-85-5)


Meta-Substitution Isomer Confers Defined Phenolic OH-Content Range in Condensation Resins Not Achievable with Para-Isomer Alone

In the production of phenolic resol resins, the condensation resin obtained from reacting alpha,alpha'-dihydroxy-1,3-diisopropylbenzene with phenol in the presence of phosphorus acids exhibits a phenolic OH-group content of 6.2 to 8.5% by weight [1]. This specific OH-content specification is achieved when the 1,3-isomer is employed in a mixture with the 1,4-isomer in weight proportions ranging from 70:30 to 30:70 [1]. The 1,3-isomer's meta-substitution pattern dictates the condensation architecture and resulting OH-group availability; using the 1,4-isomer exclusively produces a different resin with altered OH-content and crosslinking behavior that falls outside this specification range [1].

Phenolic Resins Resol Synthesis Polymer Condensation

High-Selectivity Catalytic Oxidation Route to 1,3-Diol Validates Synthesis Feasibility and Quality Benchmark

The selective oxidation of 1,3-diisopropylbenzene with molecular oxygen using an OMS-2/NHPI heterogeneous catalyst system achieves >99% conversion and 86% selectivity toward alpha,alpha'-dihydroxy-1,3-diisopropylbenzene under mild conditions (40 °C, 560 psi) [1]. This catalyst system retains 80% selectivity after three consecutive reaction cycles, demonstrating a robust and recyclable heterogeneous approach for producing the target diol [1]. In comparison, alternative catalyst systems for alkylaromatic peroxidation (e.g., traditional NaOH) exhibit lower selectivity and reduced operational stability [1].

Catalysis Selective Oxidation Process Chemistry

Commercial Purity Benchmark: ≥98.0% (GC) with Defined Melting Point Range Differentiates from Lower-Purity Alternatives

Commercially available alpha,alpha'-dihydroxy-1,3-diisopropylbenzene from major suppliers is consistently specified at ≥98.0% purity by GC analysis, with a melting point range of 138.0 to 142.0 °C . This purity specification exceeds the typical requirements for many industrial polymer applications, ensuring minimal interference from unreacted starting material (1,3-diisopropylbenzene) or mono-oxidation byproducts that could act as chain terminators in condensation polymerization . In contrast, the 1,4-isomer (CAS 2948-46-1) is commercially offered at >97.0% purity (GC) , a marginally lower specification that may reflect differences in commercial synthesis optimization and isomer-specific purification challenges.

Quality Control Analytical Specifications Procurement

Validated Application Scenarios for alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS 1999-85-5)


Meta-Substituted Co-Monomer for Phenolic Resol Resins Requiring Defined OH-Content Range (6.2–8.5%)

For industrial production of phenolic resol resins where a condensation resin with a phenolic OH-group content of 6.2 to 8.5% by weight is specified, alpha,alpha'-dihydroxy-1,3-diisopropylbenzene is an essential co-monomer. The resin is produced by condensing formaldehyde with a pre-formed condensation resin obtained from reacting the 1,3-isomer (in 70:30 to 30:70 weight ratio with the 1,4-isomer) with phenol or cresols in the presence of phosphorus acids [1]. The meta-substitution geometry of the 1,3-isomer is critical to achieving the target OH-content range; substitution with the 1,4-isomer alone fails to meet this specification [1].

High-Purity Bifunctional Monomer for Step-Growth Polymerization Where Chain Termination Must Be Minimized

In step-growth polymerizations including polyester synthesis and polyurethane chain extension, the ≥98.0% (GC) purity specification of commercially available alpha,alpha'-dihydroxy-1,3-diisopropylbenzene ensures minimal contamination by mono-functional impurities that would otherwise terminate chain growth [1]. The compound's tertiary alcohol groups react via acid-catalyzed condensation mechanisms, and the aromatic meta-substitution provides distinct polymer backbone rigidity compared to aliphatic diols. For applications where exact stoichiometric control is critical, the defined melting point range of 138.0–142.0 °C provides a convenient identity verification and quality acceptance criterion [1].

Precursor for Specialty Epoxy and Polycarbonate Monomers via Derivatization of Tertiary Alcohols

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene serves as a versatile precursor for synthesizing diacetate derivatives (1,3-bis(2-acetoxy-2-propyl)benzene) via reaction with acetylating agents [2]. These diacetate intermediates are utilized in agricultural chemical synthesis, fragrance production, resin compounding, and as polymer modifiers [2]. The tertiary alcohol structure of the 1,3-isomer provides distinct steric and electronic properties in subsequent derivatization reactions compared to primary or secondary alcohol analogs.

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